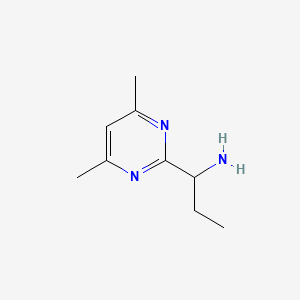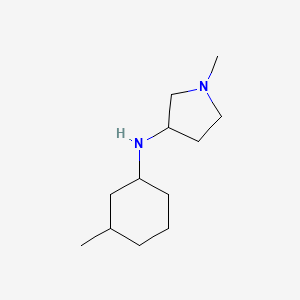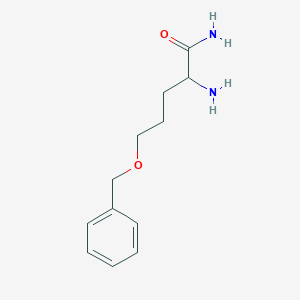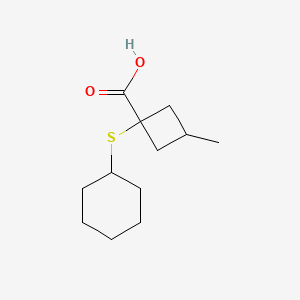
1-(Cyclohexylsulfanyl)-3-methylcyclobutane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Cyclohexylsulfanyl)-3-methylcyclobutane-1-carboxylic acid is an organic compound characterized by a cyclohexylsulfanyl group attached to a cyclobutane ring, which is further substituted with a methyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclohexylsulfanyl)-3-methylcyclobutane-1-carboxylic acid typically involves the formation of the cyclobutane ring followed by the introduction of the cyclohexylsulfanyl group and the carboxylic acid functionality. One common method involves the cyclopropanation of an appropriate alkene, followed by ring expansion to form the cyclobutane ring. The cyclohexylsulfanyl group can be introduced via a nucleophilic substitution reaction, and the carboxylic acid group can be introduced through oxidation of an appropriate precursor .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and cost-effective reagents to ensure the economic viability of the process .
Chemical Reactions Analysis
Types of Reactions: 1-(Cyclohexylsulfanyl)-3-methylcyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or amides.
Reduction: The cyclohexylsulfanyl group can be reduced to form the corresponding thiol.
Substitution: The cyclohexylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield esters or amides, while reduction can yield thiols .
Scientific Research Applications
1-(Cyclohexylsulfanyl)-3-methylcyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have potential as bioactive compounds with applications in drug discovery.
Medicine: It may serve as a precursor for the development of pharmaceuticals targeting specific biological pathways.
Industry: It can be used in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(Cyclohexylsulfanyl)-3-methylcyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The cyclohexylsulfanyl group may interact with proteins or enzymes, altering their activity. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Cyclohexylsulfanyl derivatives: Compounds with similar cyclohexylsulfanyl groups but different ring structures or substituents.
Cyclobutane carboxylic acids: Compounds with a cyclobutane ring and carboxylic acid group but different substituents on the ring
Uniqueness: 1-(Cyclohexylsulfanyl)-3-methylcyclobutane-1-carboxylic acid is unique due to the combination of its cyclohexylsulfanyl group and cyclobutane ring, which imparts specific chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C12H20O2S |
|---|---|
Molecular Weight |
228.35 g/mol |
IUPAC Name |
1-cyclohexylsulfanyl-3-methylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C12H20O2S/c1-9-7-12(8-9,11(13)14)15-10-5-3-2-4-6-10/h9-10H,2-8H2,1H3,(H,13,14) |
InChI Key |
IWAYGEZTPHJKQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C1)(C(=O)O)SC2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5H,6H,7H-Pyrrolo[1,2-a]imidazole-7-thiol](/img/structure/B13287174.png)
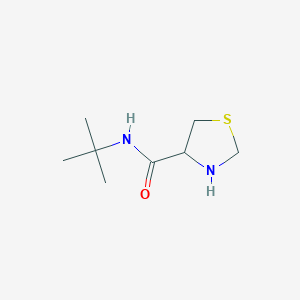
amine](/img/structure/B13287193.png)
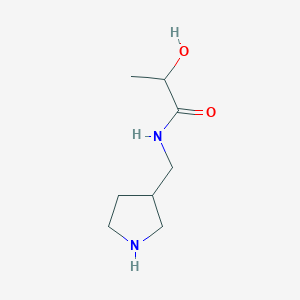
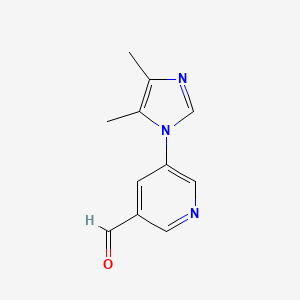
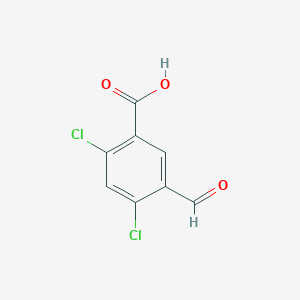
![N-[(3-fluorophenyl)methyl]-N-methylcarbamoyl chloride](/img/structure/B13287215.png)

![5-Methyl-1-[2-(thiophen-2-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13287227.png)
